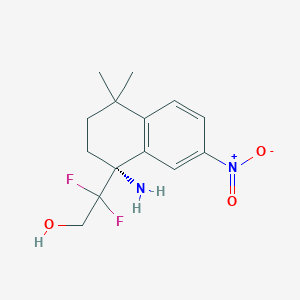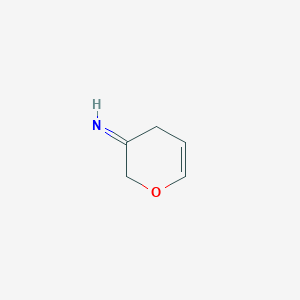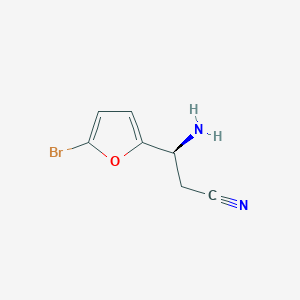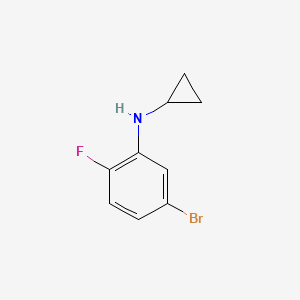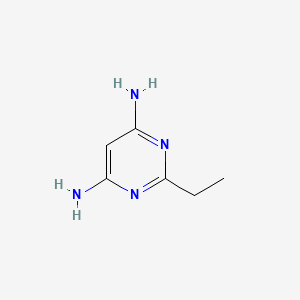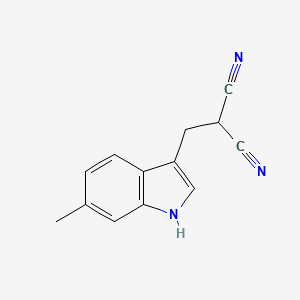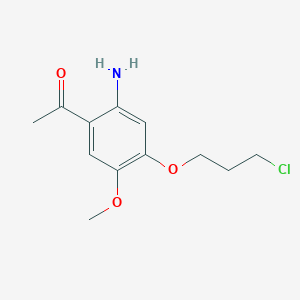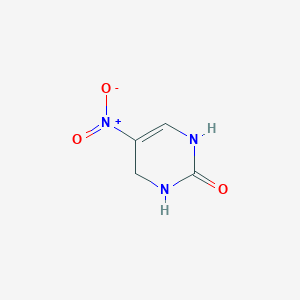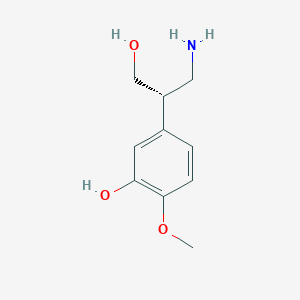
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a phenolic structure with an amino alcohol side chain, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and (S)-1-amino-3-hydroxypropan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard the functional groups during the synthesis. Common reagents include bases like sodium hydroxide and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways: The compound may modulate pathways related to inflammation, oxidative stress, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
®-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol: The enantiomer of the compound with different biological activity.
5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol: The racemic mixture of the compound.
Uniqueness
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and racemic mixture.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-[(2S)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12/h2-4,8,12-13H,5-6,11H2,1H3/t8-/m0/s1 |
Clave InChI |
HPSUXIIQUSIQOO-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H](CN)CO)O |
SMILES canónico |
COC1=C(C=C(C=C1)C(CN)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
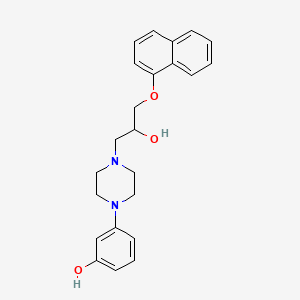
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
